BenchChemオンラインストアへようこそ!

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

Medicinal Chemistry Lead Optimization Physicochemical Profiling

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1266149-53-4, MW 161.16, C₈H₇N₃O) is a bicyclic heterocyclic scaffold belonging to the pyrido[4,3-d]pyrimidin-4(3H)-one class. The scaffold features a fused pyridine-pyrimidinone ring system with a methyl substituent at the 5-position and a keto group at the 4-position, enabling lactam-lactim tautomerism that modulates hydrogen-bonding capacity and metal-chelation potential.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B11047297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C(=O)NC=N2
InChIInChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12)
InChIKeyPXPIZWWOBPDZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one: A Core Scaffold for Kinase and PDE Inhibitor Lead Discovery


5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1266149-53-4, MW 161.16, C₈H₇N₃O) is a bicyclic heterocyclic scaffold belonging to the pyrido[4,3-d]pyrimidin-4(3H)-one class. The scaffold features a fused pyridine-pyrimidinone ring system with a methyl substituent at the 5-position and a keto group at the 4-position, enabling lactam-lactim tautomerism that modulates hydrogen-bonding capacity and metal-chelation potential . Its physicochemical profile — logP of -0.045, logD of -0.048, and polar surface area of 45.6 Ų — distinguishes it from the unsubstituted parent core and other regioisomers . This compound serves as a versatile building block for constructing libraries of kinase inhibitors (including Wee1, PI3Kδ, Syk, and KRAS inhibitors), phosphodiesterase (PDE4) inhibitors, and mPGES-1 inhibitors, and is commercially available through screening compound collections for hit discovery and lead optimization programs [1][2].

Why Generic Substitution of 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one with Other Pyridopyrimidine Scaffolds Is Scientifically Unsound


Pyridopyrimidin-4(3H)-one scaffolds are not interchangeable building blocks: the ring fusion pattern (whether [4,3-d], [3,4-d], [2,3-d], or [3,2-d]) dictates the spatial orientation of hydrogen-bond donors/acceptors and the trajectory of substituent vectors, fundamentally altering target recognition [1]. The [4,3-d] regioisomer positions the pyridine nitrogen adjacent to the pyrimidinone carbonyl, creating a unique hydrogen-bonding pharmacophore that has been exploited for Wee1 kinase inhibition (IC₅₀ 19–1485 nM) and mPGES-1 inhibition (<10 nM in cellular assays), while the [3,4-d] regioisomer is preferentially explored for KDM4/KDM5 histone demethylase inhibition [2][3]. Furthermore, the 5-methyl substituent on the [4,3-d] core introduces a steric shield that can impede oxidative metabolism at the adjacent position — an effect corroborated by the finding that methyl introduction at the 6-position of pyrido[3,4-d]pyrimidine MPS1 inhibitors significantly improved human liver microsome (HLM) stability [4]. Substituting the 5-methyl-[4,3-d] scaffold with the unsubstituted parent (CAS 16952-64-0) or an alternative regioisomer therefore alters not only the initial hit profile but also the downstream ADME properties and synthetic derivatization pathways, making such substitution scientifically indefensible without de novo SAR validation.

Quantitative Comparative Evidence for 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one Selection


Physicochemical Differentiation: 5-Methyl Substitution Reduces Lipophilicity and Polar Surface Area vs. the Unsubstituted Parent Scaffold

The 5-methyl substituent on the pyrido[4,3-d]pyrimidin-4(3H)-one core produces a measurable shift in key drug-likeness parameters relative to the unsubstituted parent scaffold (CAS 16952-64-0). Specifically, 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one exhibits a computed logP of -0.045 and polar surface area (PSA) of 45.6 Ų , compared with reported logP values of -0.4 to +0.73 and PSA of 58.9 Ų for the unsubstituted pyrido[4,3-d]pyrimidin-4(3H)-one [1]. The reduction in PSA from 58.9 to 45.6 Ų (delta ≈13.3 Ų) is attributable to the methyl group's shielding of the polar pyrimidinone ring, which may enhance passive membrane permeability. The logD at physiological pH (-0.0483 for the 5-methyl derivative) indicates near-neutral partitioning behavior, distinct from the more polar unsubstituted core. These differences are quantitatively meaningful for CNS drug design (where PSA < 60–70 Ų is desirable) and for optimizing solubility-permeability trade-offs in lead series.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Regioisomeric Target Selectivity: The [4,3-d] Fusion Pattern Favors Wee1 Kinase and mPGES-1 Over KDM4/KDM5 Demethylases Targeted by the [3,4-d] Isomer

The three pyridopyrimidin-4(3H)-one regioisomers exhibit divergent biological target engagement profiles. The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold has been validated as a core for potent Wee1 kinase inhibitors, with a representative series achieving Wee1 IC₅₀ values of 19–1485 nM and cellular cytotoxicity of IC₅₀ 660–2690 nM (MV-4-11) and 2670–20,000 nM (T47D), with compound 34 demonstrating >500-fold selectivity over 9 other kinases [1]. The same [4,3-d] scaffold also yields mPGES-1 inhibitors with recombinant enzyme IC₅₀ <10 nM and human whole blood assay potency <400 nM [2]. In contrast, the pyrido[3,4-d]pyrimidin-4(3H)-one regioisomer is the scaffold of choice for KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase inhibition, with cell-penetrant inhibitors reported in J. Med. Chem. (2016) [3]. The pyrido[2,3-d]pyrimidin-4(3H)-one regioisomer is primarily exploited for dihydrofolate reductase (DHFR) and EGFR tyrosine kinase inhibition [4]. This regioisomer-dependent target selectivity makes the [4,3-d] scaffold — and specifically its 5-methyl derivative as a synthetic entry point — the rational choice for programs targeting Wee1, mPGES-1, or PI3K/mTOR, but inappropriate for KDM4/KDM5 or DHFR programs.

Kinase Inhibition Anti-inflammatory Cancer Therapeutics Target Selectivity

Metabolic Stability Enhancement: Methyl Substitution on Pyridopyrimidine Cores Precedent for Improved Microsomal Stability

Methyl substitution at the 5-position of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold introduces steric hindrance that can shield adjacent metabolically labile positions from oxidative enzymes. Direct precedent for this effect within the broader pyridopyrimidine class comes from the development of MPS1 inhibitors based on the pyrido[3,4-d]pyrimidine core: introduction of a methyl group at the 6-position significantly improved human liver microsome (HLM) stability, a finding that was instrumental in advancing compound BOS172722 to Phase 1 clinical trials [1]. Additionally, the pyrido[4,3-d]pyrimidinone Wee1 inhibitor series demonstrated good stability in mouse liver microsomes in vitro, confirming that the [4,3-d] scaffold with appropriate substitution is compatible with metabolic stability requirements for in vivo studies [2]. The 5-methyl group also modulates the lactam-lactim tautomeric equilibrium of the 4(3H)-one moiety: the lactam (keto) form dominates in non-polar environments, while the lactim (enol) form may prevail under basic conditions, affecting both hydrogen-bonding capacity and metal-chelation potential relevant to Fe(II)-dependent enzyme inhibition . This tautomeric control is absent in the unsubstituted parent compound or in regioisomers lacking the 4(3H)-one functionality.

Drug Metabolism ADME Optimization Microsomal Stability Lead Optimization

Synthetic Tractability: 5-Methyl-[4,3-d] Scaffold Enables Regioselective Derivatization at Multiple Vectors for Library Construction

The 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one scaffold offers multiple chemically addressable vectors for systematic SAR exploration, a feature that has been exploited to construct compound libraries targeting PDE4 and diverse kinases. A systematic variation study of substituents at positions 2, 4, 5, and 7 of the pyrido[4,3-d]pyrimidine scaffold led to the discovery of a new class of PDE4 inhibitors, demonstrating that the scaffold's polyfunctional architecture supports efficient parallel derivatization [1]. Multiple synthetic routes to 5-methyl-substituted pyrido[4,3-d]pyrimidine derivatives have been reported: aza-Wittig/annulation cascades yield 2-alkylamino-3-aryl-8-cyano-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidin-4(3H)-ones (15 novel compounds, series 6a–6o) with preliminary antifungal and herbicidal activities [2]; regioselective cyclization of formamidate intermediates provides access to 3-substituted-5-methyl-4-methylene-7-alkylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitriles (14 compounds, series 4a–4n) [3]; and iminophosphorane-based annulation yields 2-substituted 3-aryl-tetrahydro-5-methyl-benzothieno-pyrido[4,3-d]pyrimidin-4(3H)-ones (17 compounds, series 5a–5q) [4]. In contrast, the unsubstituted parent scaffold (CAS 16952-64-0) lacks the 5-methyl handle and requires additional synthetic steps to introduce substitution at this position, reducing library synthesis efficiency. The [3,4-d] regioisomer has a different substitution pattern and reactivity profile, making it unsuitable for the same derivatization chemistry.

Parallel Synthesis Scaffold Derivatization SAR Exploration Chemical Libraries

Commercial Availability and Purity Benchmarking: ChemDiv Screening Collection vs. Custom Synthesis of the Unsubstituted Core

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is available off-the-shelf as a screening compound (ChemDiv Compound ID 8020-8992, 26 mg immediate stock) with fully characterized identity (SMILES: Cc1c2C(NC=Nc2ccn1)=O, InChI Key: PXPIZWWOBPDZCU-UHFFFAOYSA-N, achiral) and computed drug-likeness parameters . A second vendor (Leyan, product 2228464) offers the compound at 98% purity in quantities from 1 g to 10 g with documented storage conditions . The unsubstituted pyrido[4,3-d]pyrimidin-4(3H)-one (CAS 16952-64-0) is also commercially available but typically at 95–97% purity (AChemBlock, AKSci) and lacks the methyl substitution that may be required for specific SAR programs, necessitating additional synthetic steps . The pyrido[3,4-d]pyrimidin-4(3H)-one regioisomer is available from different vendors but targets a distinct biological space (KDM4/KDM5 demethylases) [1]. When procurement lead time is critical — for example, in hit expansion campaigns or fragment-based screening — the immediate availability of the 5-methyl-[4,3-d] scaffold from multiple qualified vendors with documented purity represents a logistical advantage over custom synthesis of the unsubstituted core or alternative regioisomers that may require 2–4 weeks for resynthesis.

Compound Procurement Screening Libraries Hit Discovery Vendor Comparison

Optimal Application Scenarios for 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one in Drug Discovery and Chemical Biology


Wee1 Kinase Inhibitor Hit-to-Lead Programs Requiring a Pre-Validated [4,3-d] Scaffold

For oncology programs targeting Wee1 kinase, 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one provides direct access to a scaffold class that has yielded potent Wee1 inhibitors with IC₅₀ values ranging from 19 to 1485 nM and >500-fold selectivity over off-target kinases (compound 34) [1]. The scaffold's demonstrated cytotoxicity in MV-4-11 (IC₅₀ 660–2690 nM) and T47D (IC₅₀ 2670–20,000 nM) cell lines, combined with good mouse liver microsome stability, supports its use in early hit expansion without the need for de novo scaffold validation. Procurement should specify the 5-methyl-[4,3-d] regioisomer exclusively; substitution with [3,4-d] or [2,3-d] regioisomers will misdirect the program toward KDM4/KDM5 demethylases or DHFR/EGFR, respectively, as established by the regioisomer-specific target profiles documented in the literature .

mPGES-1 Anti-Inflammatory Drug Discovery Leveraging the [4,3-d] Scaffold's Sub-Nanomolar Enzyme Potency

Research groups pursuing mPGES-1 as a safer alternative to COX-2 inhibition for anti-inflammatory therapy should prioritize the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold based on demonstrated potency of <10 nM in recombinant human mPGES-1 enzyme assays and <400 nM in human whole blood assays for optimized analogs (compounds 28, 48, 49) [1]. The 5-methyl derivative serves as the starting building block for constructing the 2-aryl substituted SAR series that achieved these potency levels. The scaffold's selectivity over other prostanoid synthases — with compound 48 effectively regulating PGE2 biosynthesis in clinically relevant inflammatory settings in comparison with celecoxib — provides pharmacological validation that reduces target liability risk [1]. The [3,4-d] and [2,3-d] regioisomers have not been reported to yield comparable mPGES-1 activity and should be avoided for this indication.

Parallel Library Synthesis for PDE4 or Multi-Kinase SAR Exploration Using the Pre-Functionalized 5-Methyl Core

Medicinal chemistry teams constructing focused libraries for PDE4 inhibition or multi-kinase profiling benefit from the 5-methyl-[4,3-d] scaffold's four chemically addressable vectors (positions 2, 5, 7, and 8), which support efficient parallel derivatization without late-stage C–H functionalization [1]. Published synthetic methodologies — including aza-Wittig/annulation cascades (15-compound library), regioselective cyclization (14-compound library), and iminophosphorane-based annulation (17-compound library) — provide validated protocols that reduce method development time . The pre-installed 5-methyl group eliminates 1–2 synthetic steps per derivative compared to the unsubstituted parent scaffold (CAS 16952-64-0), translating to measurable savings in both FTE time and reagent costs for libraries of 15–50 compounds. The immediate commercial availability from ChemDiv (26 mg stock) and Leyan (98% purity, gram scale) further accelerates the transition from design to synthesis.

Fragment-Based Screening and Hit Identification Requiring a Soluble, Low-Molecular-Weight [4,3-d] Scaffold with Favorable Physicochemical Properties

The favorable computed physicochemical profile of 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one — logP of -0.045, logD of -0.048, PSA of 45.6 Ų, MW 161.16, and only 1 hydrogen bond donor — positions it as an attractive fragment-sized scaffold for both biochemical and biophysical screening [1]. Its negative logD predicts adequate aqueous solubility for high-concentration screening formats (NMR, SPR, thermal shift), while the low PSA (45.6 Ų vs. 58.9 Ų for the unsubstituted parent) suggests improved passive permeability for cell-based follow-up assays . The compound's inclusion in ChemDiv's screening collection (>1.6M compounds) enables its rapid acquisition for fragment library assembly or as a core scaffold for FBLD (fragment-based lead discovery). The tautomeric equilibrium (lactam dominant in non-polar environments) provides an additional dimension of conformational diversity that may be exploited for hit identification against metalloenzyme targets .

Quote Request

Request a Quote for 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.